molecular formula C7H4ClNO4 B042048 2-Chloro-5-nitrobenzoic acid CAS No. 2516-96-3

2-Chloro-5-nitrobenzoic acid

Cat. No.: B042048
CAS No.: 2516-96-3
M. Wt: 201.56 g/mol
InChI Key: QUEKGYQTRJVEQC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-nitrobenzoic acid can undergo a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives This suggests that it can interact with enzymes and proteins that catalyze or participate in amination reactions

Molecular Mechanism

It is known to undergo reactions that result in the formation of N-substituted 5-nitroanthranilic acid derivatives . This suggests that it could interact with biomolecules in a way that leads to enzyme inhibition or activation, changes in gene expression, or other effects at the molecular level. More detailed studies are needed to clarify its mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its reactivity suggests that it could undergo various transformations under certain conditions . Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzoic acid can be synthesized through a nitration reaction of o-chlorobenzoic acid. The process involves the following steps :

    Nitration: o-Chlorobenzoic acid is mixed with concentrated sulfuric acid in a nitration kettle. Nitric acid is then added dropwise while maintaining the temperature between 30-40°C. This results in the formation of a crude product containing this compound and its isomers.

    Alkali Dissolution: The crude product is dissolved in an alkali solution to separate the desired compound from its isomers.

    Acid Precipitation: The filtrate is acidified to precipitate pure this compound.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale, ensuring high purity and yield. The process is designed to achieve a chromatographic purity of not less than 99.5% and a yield above 85% .

Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions:

Common Reagents and Conditions:

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Amination Reagents: Aliphatic and aromatic amines, microwave irradiation.

Major Products Formed:

    Reduction Product: 2-Chloro-5-aminobenzoic acid.

    Amination Product: N-substituted 5-nitroanthranilic acid derivatives.

Properties

IUPAC Name

2-chloro-5-nitrobenzoic acid
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InChI

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
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InChI Key

QUEKGYQTRJVEQC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
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Molecular Formula

C7H4ClNO4
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DSSTOX Substance ID

DTXSID9062485
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Molecular Weight

201.56 g/mol
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Physical Description

Pale yellow odorless powder; [Alfa Aesar MSDS]
Record name 2-Chloro-5-nitrobenzoic acid
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Vapor Pressure

0.0000189 [mmHg]
Record name 2-Chloro-5-nitrobenzoic acid
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CAS No.

2516-96-3
Record name 2-Chloro-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

2-Chlorobenzoic acid (2 g, 12.7 mmol) was added with stirring at 25° C. to a nitrating mixture (20 mL) prepared from 1:1 HNO3 (70%) and H2SO4 (98%). It was stirred for 1 h. and poured into ice water. The title compound obtained was filtered and dried.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Name
mixture
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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